molecular formula C18H18O3 B14596052 1,3-Bis(4-methoxyphenyl)but-2-en-1-one CAS No. 61000-04-2

1,3-Bis(4-methoxyphenyl)but-2-en-1-one

Cat. No.: B14596052
CAS No.: 61000-04-2
M. Wt: 282.3 g/mol
InChI Key: WGRIEPVIFFQACJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)but-2-en-1-one is an organic compound known for its interesting structural and chemical properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxyphenyl)but-2-en-1-one can be synthesized through the aldol condensation reaction. This reaction involves the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:

    Preparation of p-anisaldehyde solution: Dissolve p-anisaldehyde in acetone.

    Addition of base: Add a solution of potassium hydroxide to the mixture while stirring.

    Reaction: Allow the reaction to proceed for about 20 minutes.

    Precipitation: Add water to the reaction mixture to precipitate the product.

    Filtration and purification: Filter the solid product, wash with water, and recrystallize from ethanol.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the aldol condensation process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)but-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,3-Bis(4-methoxyphenyl)but-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)but-2-en-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions, where nucleophiles add to the β-carbon. This reactivity is crucial for its biological and chemical activities. Additionally, the methoxy groups on the phenyl rings can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-methoxyphenyl)but-2-en-1-one is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its electronic properties and reactivity. This makes it particularly valuable in applications requiring high nonlinear optical properties and specific chemical reactivity.

Properties

CAS No.

61000-04-2

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,3-bis(4-methoxyphenyl)but-2-en-1-one

InChI

InChI=1S/C18H18O3/c1-13(14-4-8-16(20-2)9-5-14)12-18(19)15-6-10-17(21-3)11-7-15/h4-12H,1-3H3

InChI Key

WGRIEPVIFFQACJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

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